molecular formula C18H20N2O3 B14473922 Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate CAS No. 66249-60-3

Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate

Cat. No.: B14473922
CAS No.: 66249-60-3
M. Wt: 312.4 g/mol
InChI Key: MHUONXUYMMJWGA-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate is a complex organic compound featuring a pyrrolidine ring, a cyano group, and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
  • N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide

Uniqueness

Ethyl 4-cyano-5-oxo-3-phenyl-5-(pyrrolidin-1-yl)pent-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

CAS No.

66249-60-3

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 4-cyano-5-oxo-3-phenyl-5-pyrrolidin-1-ylpent-2-enoate

InChI

InChI=1S/C18H20N2O3/c1-2-23-17(21)12-15(14-8-4-3-5-9-14)16(13-19)18(22)20-10-6-7-11-20/h3-5,8-9,12,16H,2,6-7,10-11H2,1H3

InChI Key

MHUONXUYMMJWGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(C#N)C(=O)N2CCCC2

Origin of Product

United States

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